4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one
Description
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-fluorophenyl ethynyl group
Properties
CAS No. |
920531-27-7 |
|---|---|
Molecular Formula |
C12H7FO2 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)ethynyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H7FO2/c13-11-5-3-9(4-6-11)1-2-10-7-12(14)15-8-10/h3-7H,8H2 |
InChI Key |
NIWDEZTWHZRXIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)O1)C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetylene and furan-2(5H)-one.
Coupling Reaction: The key step involves the coupling of 4-fluorophenylacetylene with furan-2(5H)-one. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Reaction Pathways Under Gold(I) Catalysis
Gold(I) catalysts, such as [(IPr)Au(NTf₂)], enable dihydropyridinone formation through cyclopropanation and cyclopropane-opening mechanisms. In analogous systems, furan-ynes react with N-oxides (e.g., 4-nitropyridine N-oxide) to form spirocyclic intermediates that rearrange into dihydropyridinones .
Key Reaction Features
-
Catalyst : [(IPr)Au(NTf₂)]
-
Reagents : N-oxides (e.g., 4-nitropyridine N-oxide), methanesulfonic acid (MsOH)
-
Outcomes :
| Reaction Condition | Yield | Product Type |
|---|---|---|
| Au(I) catalyst, N-oxide, MsOH | 72% | Dihydropyridinone (E-isomer) |
Electrochemical Oxidative Cyclization
Electrochemical oxidation of alkynylphenol derivatives with diselenides (e.g., diphenyl diselenide) induces intramolecular cyclization, forming benzo[b]chalcogenophenes. This pathway may apply to 4-[(4-fluorophenyl)ethynyl]furan-2(5H)-one, where the ethynyl group undergoes oxidative coupling with the furanone ring .
Mechanistic Insights
-
Pathway I : Radical intermediates (e.g., cationic radicals) facilitate cyclization, as evidenced by TEMPO scavenger experiments .
-
Pathway II : Seleniranium intermediates may form via nucleophilic attack, leading to fused ring systems.
Reaction Conditions
-
Electrolyte : Aqueous NaCl or NaOH solutions.
-
Additives : Diselenides (1.0–1.4 equivalents).
| Parameter | Value |
|---|---|
| Reaction Time | 1–1.5 hours |
| Diselenide Equivalents | 1.0–1.4 |
| Typical Yield | 50–88% |
Comparative Analysis of Reaction Conditions
| Feature | Gold(I)-Catalyzed Pathway | Electrochemical Cyclization |
|---|---|---|
| Catalyst | [(IPr)Au(NTf₂)] | Electrochemical cells (no catalyst) |
| Key Reagent | N-oxides (e.g., 4-nitropyridine N-oxide) | Diselenides (e.g., diphenyl diselenide) |
| Product Class | Dihydropyridinones | Benzo[b]chalcogenophenes |
| Regioselectivity | E-isomer preference | Fused ring formation |
| Functional Group Tolerance | Broad (electron-donating/withdrawing) | Sensitive to substituent electronics |
Mechanistic Considerations
-
Fluorine’s Role : The 4-fluorophenyl substituent’s electron-withdrawing nature may enhance the ethynyl group’s reactivity in cycloaddition or nucleophilic substitution reactions.
-
Furanone Reactivity : The furan-2(5H)-one core can participate in carbonyl-based reactions (e.g., nucleophilic addition), though this is less explored in the provided sources.
Scientific Research Applications
Synthesis and Structural Insights
The compound can be synthesized through various methods involving the coupling of fluorophenyl derivatives with furan-based moieties. The structural characteristics of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one include a furan ring substituted with an ethynyl group and a fluorophenyl moiety, which contributes to its unique chemical properties.
Key Synthesis Routes:
- Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides, facilitating the introduction of the ethynyl group.
- Electrochemical Synthesis: Recent studies have shown that electrochemical methods can also be employed to synthesize derivatives of this compound, enhancing yields and reducing environmental impact .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines, including HT-1080 (human fibrosarcoma) and HeLa (cervical cancer) cells. The mechanism involves disrupting microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-1080 | 10 | Microtubule depolymerization |
| Compound B | HeLa | 15 | G2/M phase arrest |
| Compound C | A549 | 20 | Apoptosis induction |
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Some studies have explored its role as an allosteric modulator for metabotropic glutamate receptors, which are implicated in various neurological disorders . This modulation can lead to therapeutic effects in conditions such as anxiety and depression.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for development in several therapeutic areas:
- Cancer Therapy: As highlighted earlier, its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Neurological Disorders: Its potential neuropharmacological effects may be harnessed for treating conditions like anxiety disorders and schizophrenia.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
- Study on Anticancer Activity: A comprehensive study demonstrated that a series of furan derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines. The most potent compounds were further investigated for their mechanisms of action .
- Neuropharmacological Research: Investigations into the modulation of glutamate receptors revealed that certain derivatives could enhance synaptic plasticity, suggesting their utility in cognitive enhancement therapies .
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-[(4-Fluorophenyl)ethynyl]phenol: Similar in structure but with a hydroxyl group instead of a furan ring.
2-Ethynylfuran: Contains an ethynyl group attached to a furan ring but lacks the fluorophenyl group.
4-(4-Substituted amidobenzyl)furan-2(5H)-one: Contains an amidobenzyl group instead of a fluorophenyl group and is studied for its topoisomerase I inhibitory activity.
Uniqueness
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one is unique due to the combination of a furan ring with a 4-fluorophenyl ethynyl group
Biological Activity
4-[(4-Fluorophenyl)ethynyl]furan-2(5H)-one, a compound belonging to the furanone class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing significant cytotoxic effects.
Table 1: Anticancer Activity Data
The compound exhibits a mechanism of action that involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, particularly targeting the VEGFR-2 and EGFR pathways .
The biological activity of this compound is largely attributed to its ability to interfere with specific molecular targets:
- VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for angiogenesis in tumors. This inhibition occurs at submicromolar concentrations, indicating high potency .
- EGFR T790M Mutant Inhibition : It also demonstrates activity against the mutant form of epidermal growth factor receptor (EGFR T790M), which is often associated with resistance to conventional therapies .
- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The introduction of the fluorine atom in the phenyl ring significantly enhances the compound's biological activity. Fluorine substitution increases lipophilicity and can improve binding affinity to target proteins, making it a crucial element in drug design for improving anticancer efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on this compound, which revealed that modifications at various positions on the furan ring could lead to enhanced potency against specific cancer types. For instance, derivatives with additional alkoxy groups showed improved selectivity and reduced toxicity towards normal cells compared to standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
